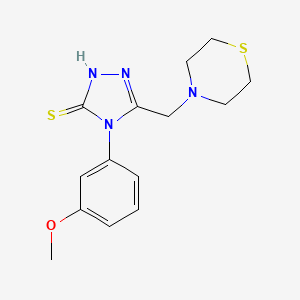![molecular formula C17H24N2O3 B5876214 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane](/img/structure/B5876214.png)
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the azepane family of compounds and has been shown to have a number of interesting properties that make it a valuable tool for researchers in a variety of fields.
Wirkmechanismus
The mechanism of action of 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane is not fully understood, but it is thought to act primarily as a modulator of neurotransmitter release. It has been shown to affect the release of several key neurotransmitters, including dopamine and acetylcholine, and may also have effects on other signaling pathways within cells.
Biochemical and physiological effects:
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane has been shown to have a number of interesting biochemical and physiological effects. It has been shown to affect the release of several key neurotransmitters, and may also have effects on other signaling pathways within cells. It has also been shown to have effects on cellular metabolism and energy production.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane in lab experiments is its potent effects on cellular processes. It has been shown to have effects on a variety of biological systems, including the nervous system, and can be used to study a wide range of cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane. One area of interest is the development of more potent and selective compounds that can be used to study specific cellular processes. Another area of interest is the development of new methods for synthesizing this compound, which could make it more accessible to researchers. Finally, there is interest in exploring the potential therapeutic applications of this compound, particularly in the treatment of neurological disorders.
Synthesemethoden
The synthesis of 1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane is a complex process that involves several steps. The first step involves the reaction of 2-furoyl chloride with piperidine to form 1-(2-furoyl)piperidine. This intermediate is then reacted with azepane to form the final product.
Wissenschaftliche Forschungsanwendungen
1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}azepane has been used in a variety of scientific research applications, including drug discovery, chemical biology, and neuroscience. It has been shown to have potent effects on a number of biological systems, including the nervous system, and has been used to study a variety of cellular processes.
Eigenschaften
IUPAC Name |
azepan-1-yl-[1-(furan-2-carbonyl)piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(18-9-3-1-2-4-10-18)14-7-11-19(12-8-14)17(21)15-6-5-13-22-15/h5-6,13-14H,1-4,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILLXONPKSFVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Azepanylcarbonyl)piperidino](2-furyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5876147.png)
![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)

![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B5876186.png)
![1-{[(4-methylbenzyl)thio]acetyl}piperidine](/img/structure/B5876191.png)
![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-thiophenesulfonamide](/img/structure/B5876206.png)

![2-fluoro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B5876225.png)
